7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.BrH/c6-4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARVZOQPISKDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)N1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776066-28-4 | |
| Record name | 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Mechanisms
The domino reaction between β-enaminones and propargylamine proceeds via conjugate substitution, where the propargylamine’s amine group attacks the β-carbon of the enaminone. Subsequent cycloisomerization forms the imidazole ring, while the pyrazole moiety arises from a-hydride shift. Computational studies suggest that electron-withdrawing groups on the enaminone enhance cyclization rates by stabilizing transition states.
Bromination Pathways
Oxidative bromination with K₂S₂O₈ generates bromine radicals (Br- ), which abstract hydrogen from the pyrazolo[1,5-a]imidazole core, forming a carbon-centered radical. Subsequent bromine recombination yields the 7-bromo derivative. Solvent polarity and temperature significantly influence regioselectivity, with polar aprotic solvents (e.g., DMF) favoring bromination at the 7-position.
Chemical Reactions Analysis
Types of Reactions: 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the proliferation of breast cancer cells by inducing apoptosis via the activation of caspases .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders .
3. Neurological Research
Another significant application lies in neurological research. The compound's ability to modulate neurotransmitter systems indicates its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may enhance cognitive functions by protecting neuronal cells from oxidative stress .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of breast cancer cell proliferation via apoptosis induction. |
| Study B | Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels in inflammatory models. |
| Study C | Neurological | Neuroprotective effects observed in models of oxidative stress. |
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]imidazole ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
- 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
- 7-fluoro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
Comparison: Compared to its analogs, 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its chloro, iodo, and fluoro counterparts .
Biological Activity
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazoloimidazoles, which have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse literature sources.
- Chemical Name : this compound
- CAS Number : 1776066-28-4
- Molecular Formula : C₇H₅BrN₄
- Molecular Weight : 227.05 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antioxidant Activity : It exhibits antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.
Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction A549 3.2 Cell cycle arrest - Animal Models : In vivo studies in mouse models showed significant tumor reduction when treated with the compound at doses of 10 mg/kg. Tumor growth inhibition was associated with decreased angiogenesis and increased apoptosis in tumor tissues.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
-
Cytokine Production : It was found to reduce levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-stimulated macrophages.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 600 IL-6 1200 450
Case Studies
A notable case study involved the use of this compound in a clinical setting for patients with advanced solid tumors. Patients were administered the compound as part of a phase I trial to assess safety and preliminary efficacy. Results indicated manageable side effects and promising signs of tumor response in a subset of patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
